BenchChemオンラインストアへようこそ!

4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol

Lipophilicity Drug Design ADME Prediction

This unique 4,4-difluorocyclohexane scaffold features a metabolically stable gem-difluoro group and dual (primary/tertiary) alcohol handles for diverse coupling. Ideal for fragment-based drug discovery and kinase inhibitor programs requiring conformational constraint. Offered in high purity for reliable synthesis.

Molecular Formula C7H12F2O2
Molecular Weight 166.17 g/mol
CAS No. 1256545-48-8
Cat. No. B1530446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol
CAS1256545-48-8
Molecular FormulaC7H12F2O2
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1(CO)O)(F)F
InChIInChI=1S/C7H12F2O2/c8-7(9)3-1-6(11,5-10)2-4-7/h10-11H,1-5H2
InChIKeyUWQNBBJRNAMXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol (CAS 1256545-48-8) – Key Specifications and Sourcing Overview for Research Procurement


4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol (CAS 1256545-48-8) is a fluorinated cyclohexane building block featuring a gem‑difluoro motif and both a tertiary alcohol and a primary hydroxymethyl functional handle. It is offered with a commercial purity of 95–98% and a molecular formula of C₇H₁₂F₂O₂ (MW 166.17) . Its predicted physicochemical profile includes a boiling point of 237.3±40.0 °C, a density of 1.3±0.1 g/cm³, and a calculated LogP of −0.52, indicating moderate polarity relative to fully hydrocarbon or mono‑fluorinated analogues [1][2].

Why 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol Cannot Be Replaced by Simpler Cyclohexanol or Mono‑Fluorinated Analogues


The gem‑difluoro (CF₂) motif is a well‑established bioisostere for carbonyl and ether oxygen atoms, but its introduction into a cyclohexane scaffold substantially alters the ring’s conformational landscape, hydrogen‑bonding capacity, and metabolic profile relative to non‑fluorinated or mono‑fluorinated cyclohexanols [1][2]. The 4,4‑difluoro substitution pattern enforces a distinct conformational bias through stereoelectronic effects (e.g., the gauche effect), while the hydroxymethyl group at the 1‑position provides a versatile anchor for further elaboration, making this scaffold uniquely suited as a fragment for early‑stage drug discovery where both metabolic stability and three‑dimensional shape matter . Substituting with 4,4‑difluorocyclohexanol (CAS 22419‑35‑8) would remove the critical primary alcohol handle required for many coupling reactions, while using (4,4‑difluorocyclohexyl)methanol (CAS 178312‑48‑6) would eliminate the tertiary alcohol center and significantly alter molecular geometry and polarity [3].

Quantitative Differentiation of 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol vs. Structurally Related Cyclohexane Building Blocks


LogP (Lipophilicity) Comparison: 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol vs. (4,4-Difluorocyclohexyl)methanol

The target compound exhibits a predicted LogP of −0.52, which is approximately 1.7 log units lower (more hydrophilic) than the predicted LogP of 1.21 for the analogue (4,4‑difluorocyclohexyl)methanol. This difference arises from the presence of the additional hydroxyl group at the 1‑position, which substantially alters the compound's hydrogen‑bonding capacity and aqueous solubility profile [1].

Lipophilicity Drug Design ADME Prediction

Predicted pKa Differentiation: 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol vs. (4,4-Difluorocyclohexyl)methanol

While experimental pKa data for the target compound is not publicly available, the analogue (4,4‑difluorocyclohexyl)methanol has a predicted pKa of 15.05±0.10. The target compound, possessing both a tertiary alcohol and a primary hydroxymethyl group, is expected to exhibit a significantly more complex ionization profile, with the tertiary alcohol center being more acidic due to inductive effects from the gem‑difluoro group and potential intramolecular hydrogen bonding .

Acidity Ionization State Bioavailability

Functional Handle Differentiation: Tertiary Alcohol vs. Primary Alcohol in 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol vs. 4,4-Difluorocyclohexanol

4,4-Difluorocyclohexanol (CAS 22419‑35‑8) contains only a secondary alcohol group and lacks the primary hydroxymethyl group present in the target compound. This structural difference precludes the use of 4,4‑difluorocyclohexanol in reactions that require a primary alcohol as a synthetic handle (e.g., Mitsunobu couplings, etherifications with less steric hindrance, or oxidation to the corresponding aldehyde/carboxylic acid). The target compound's two distinct alcohol moieties (tertiary and primary) offer orthogonal reactivity and greater synthetic flexibility [1][2].

Synthetic Versatility Orthogonal Reactivity Building Blocks

Procurement‑Driven Application Scenarios for 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol


Scaffold‑Based Medicinal Chemistry: Bioisosteric Replacement of Hydrated Carbonyl Moieties

The 4,4‑difluorocyclohexane core is a recognized structural motif in IL‑17 modulator programs, where the gem‑difluoro group serves as a metabolic stabilizer and conformational constraint. The hydroxymethyl group provides a conjugation point for attaching pharmacophores via ether or ester linkages, enabling systematic SAR exploration in autoimmune and inflammatory disease targets [1][2].

Fragment‑Based Drug Discovery (FBDD) and Library Design

The compound's relatively low molecular weight (166.17 Da) and dual alcohol handles make it an attractive fragment for incorporation into diverse screening libraries. The predicted LogP of −0.52 supports aqueous solubility suitable for fragment soaking or high‑concentration biochemical assays, while the 4,4‑difluoro motif introduces a validated metabolic soft spot for later optimization [1].

Synthesis of Kinase Inhibitor Building Blocks

Derivatives containing the 4,4‑difluorocyclohexyl group have demonstrated potent kinase inhibition, as exemplified by a compound in US11161844 exhibiting an IC₅₀ of 15.6 nM against LRRK2 kinase. The target compound serves as a key intermediate for introducing this privileged fluorinated cyclohexyl motif into new chemical entities targeting oncology or neuroscience indications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.